molecular formula C24H40Br2O6 B12609156 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene CAS No. 646066-52-6

1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene

Cat. No.: B12609156
CAS No.: 646066-52-6
M. Wt: 584.4 g/mol
InChI Key: WVGNSXKPYAEZPL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene: is a complex organic compound characterized by the presence of bromine atoms and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene typically involves the bromination of a precursor benzene derivative followed by etherification. One common method involves the reaction of 1,2-dibromobenzene with 6-(2-methoxyethoxy)hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carbonyl-containing compounds .

Scientific Research Applications

1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene exerts its effects is largely dependent on its interactions with other molecules. The bromine atoms and ether linkages play a crucial role in its reactivity. For instance, the bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo cleavage under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene is unique due to its specific substitution pattern and the presence of long ether chains. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

646066-52-6

Molecular Formula

C24H40Br2O6

Molecular Weight

584.4 g/mol

IUPAC Name

1,2-dibromo-4,5-bis[6-(2-methoxyethoxy)hexoxy]benzene

InChI

InChI=1S/C24H40Br2O6/c1-27-15-17-29-11-7-3-5-9-13-31-23-19-21(25)22(26)20-24(23)32-14-10-6-4-8-12-30-18-16-28-2/h19-20H,3-18H2,1-2H3

InChI Key

WVGNSXKPYAEZPL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOC)Br)Br

Origin of Product

United States

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